molecular formula C16H25NO B1505293 3-(4-Tert-butoxybenzyl)piperidine CAS No. 661470-64-0

3-(4-Tert-butoxybenzyl)piperidine

Cat. No.: B1505293
CAS No.: 661470-64-0
M. Wt: 247.38 g/mol
InChI Key: AGGPWEBHKVKTLP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Tert-butoxybenzyl)piperidine typically involves the following steps:

  • Benzyl Protection: The starting material, piperidine, is first protected by converting it into a benzyl-protected derivative.

  • Tert-Butylation: The benzyl-protected piperidine undergoes tert-butoxylation to introduce the tert-butoxy group at the 4-position of the benzyl ring.

  • Deprotection: Finally, the benzyl protecting group is removed to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Tert-butoxybenzyl)piperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can occur at different positions on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or aldehydes.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of different derivatives of the piperidine ring.

Scientific Research Applications

3-(4-Tert-butoxybenzyl)piperidine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Tert-butoxybenzyl)piperidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-(4-Tert-butoxybenzyl)piperidine can be compared with other similar compounds, such as:

  • 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound is also a piperidine derivative but with a different functional group.

  • tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate: Another piperidine derivative with a tert-butyl group.

Uniqueness: this compound is unique due to its specific structural features, which can influence its reactivity and potential applications. The presence of the tert-butoxy group can provide steric hindrance and affect the compound's behavior in chemical reactions.

Properties

IUPAC Name

3-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-16(2,3)18-15-8-6-13(7-9-15)11-14-5-4-10-17-12-14/h6-9,14,17H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGPWEBHKVKTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702148
Record name 3-[(4-tert-Butoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661470-64-0
Record name 3-[(4-tert-Butoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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